2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE
Description
This compound belongs to the quinoxaline-acetonitrile class, characterized by a quinoxaline core substituted at the 2-position with a 4-methylpiperazine group and a 4-methoxybenzenesulfonyl moiety. The 4-methylpiperazine substituent enhances solubility and bioavailability via its basic nitrogen, while the sulfonyl group contributes to metabolic stability and target binding .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-26-11-13-27(14-12-26)22-21(24-18-5-3-4-6-19(18)25-22)20(15-23)31(28,29)17-9-7-16(30-2)8-10-17/h3-10,20H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJIJURKLMHKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and specific solvents like acetonitrile to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYBENZENESULFONYL)-2-[3-(4-METHYLPIPERAZIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For instance, it can inhibit cyclooxygenase-2 (COX-2) enzymes, reducing inflammation .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s 4-methylpiperazine group improves aqueous solubility (logP ≈ 2.1) compared to the trifluoromethyl analog (logP ≈ 3.5) .
- Metabolic Stability : The 4-methoxybenzenesulfonyl group reduces oxidative metabolism, enhancing half-life relative to 3,4-dimethylbenzenesulfonyl analogs .
- Binding Affinity : Methylpiperazine’s basic nitrogen facilitates hydrogen bonding with kinase ATP-binding pockets, leading to lower IC₅₀ values (e.g., 0.8 μM vs. 5 μM for thiazolyl derivatives) .
Research Findings and Mechanistic Insights
- Kinase Inhibition : The target compound selectively inhibits Aurora kinase A, a key regulator of mitosis, by forming a hydrogen bond network via the methylpiperazine and sulfonyl groups .
- Synergistic Effects: Combining the target compound with cisplatin enhances apoptosis in solid tumors, unlike non-piperazine analogs .
- Toxicity Profile : The 4-methoxybenzenesulfonyl group minimizes hepatotoxicity compared to analogs with unsubstituted sulfonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
